2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-
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Overview
Description
2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-: is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- typically involves the reaction of a thioamide with an α-halo ketone under basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products: The major products formed from these reactions include various substituted thiazolidines, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials .
Mechanism of Action
The mechanism of action of 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 2-Thiazolidinimine, 3-methyl-
- Thiazolidine, 2-imino-3-methyl-
- 2-Imino-3-methylthiazolidine
Comparison: Compared to its similar compounds, 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- is unique due to the presence of both bromophenyl and chloromethyl groups. These functional groups enhance its reactivity and biological activity, making it a more versatile compound for various applications .
Properties
CAS No. |
832724-85-3 |
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Molecular Formula |
C11H12BrClN2S |
Molecular Weight |
319.65 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methyl]-4-(chloromethyl)-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H12BrClN2S/c12-10-4-2-1-3-8(10)6-15-9(5-13)7-16-11(15)14/h1-4,9,14H,5-7H2 |
InChI Key |
OGYYVQWIBLQJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=N)S1)CC2=CC=CC=C2Br)CCl |
Origin of Product |
United States |
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